molecular formula C17H15Cl2NO3S B14801097 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B14801097
M. Wt: 384.3 g/mol
InChI Key: HXLCZXHWLXUEBY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound characterized by the presence of chlorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 4-chlorobenzaldehyde, 4-chlorobenzenesulfonyl chloride, and dimethylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, using solvents like dichloromethane or toluene, and may require catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(methylamino)prop-2-en-1-one
  • 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(ethylamino)prop-2-en-1-one

Uniqueness

1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both chlorophenyl and sulfonyl groups, which may confer specific chemical reactivity and biological activity. Its dimethylamino group also distinguishes it from similar compounds, potentially affecting its solubility and interaction with biological targets.

Properties

Molecular Formula

C17H15Cl2NO3S

Molecular Weight

384.3 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3

InChI Key

HXLCZXHWLXUEBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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